

Rosiglitazone Hydrochloride and the Regulation of Gene Expression: A Technical Guide

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Compound of Interest

Compound Name: Rosiglitazone hydrochloride

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Abstract

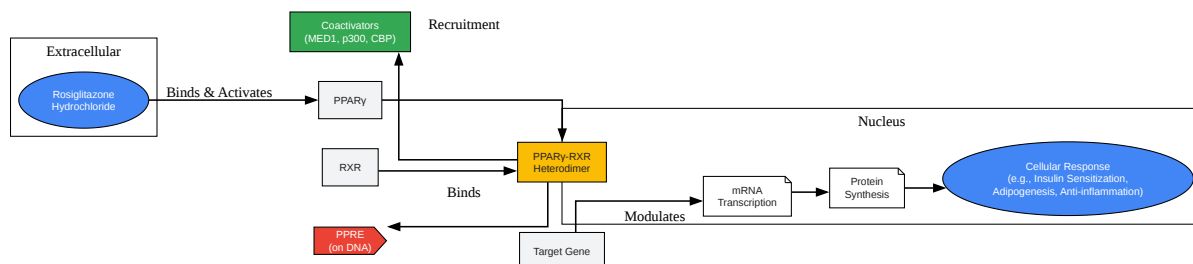
Rosiglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[1][2][3]} Activation of this nuclear receptor profoundly influences the transcription of a multitude of genes, playing a critical role in the regulation of glucose and lipid metabolism, adipogenesis, and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms by which rosiglitazone modulates gene expression, with a focus on its effects on key signaling pathways. This document summarizes quantitative data on gene expression changes, details common experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

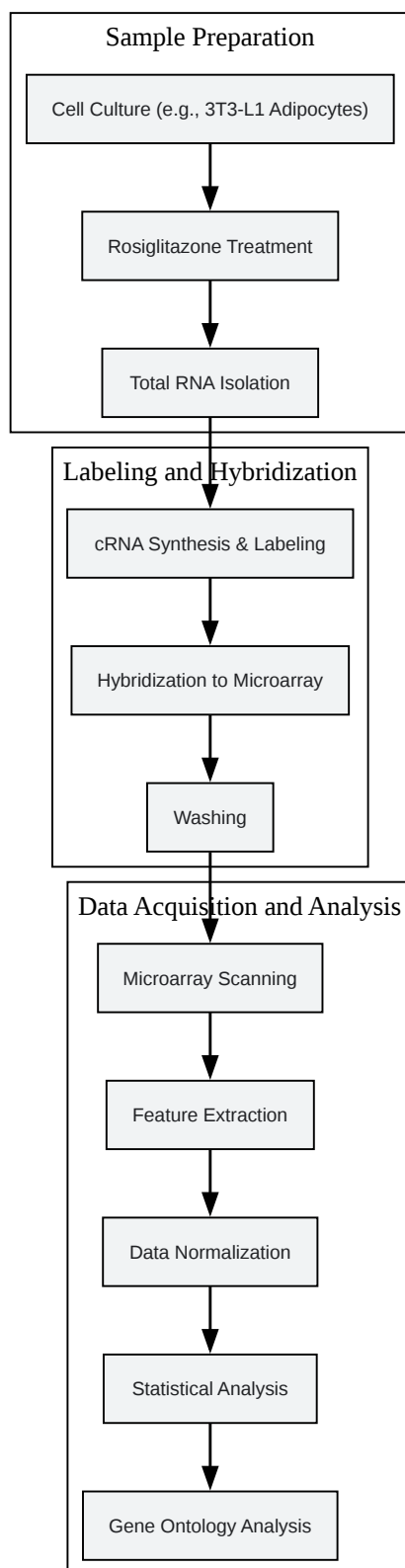
Core Mechanism of Action: PPAR γ Agonism

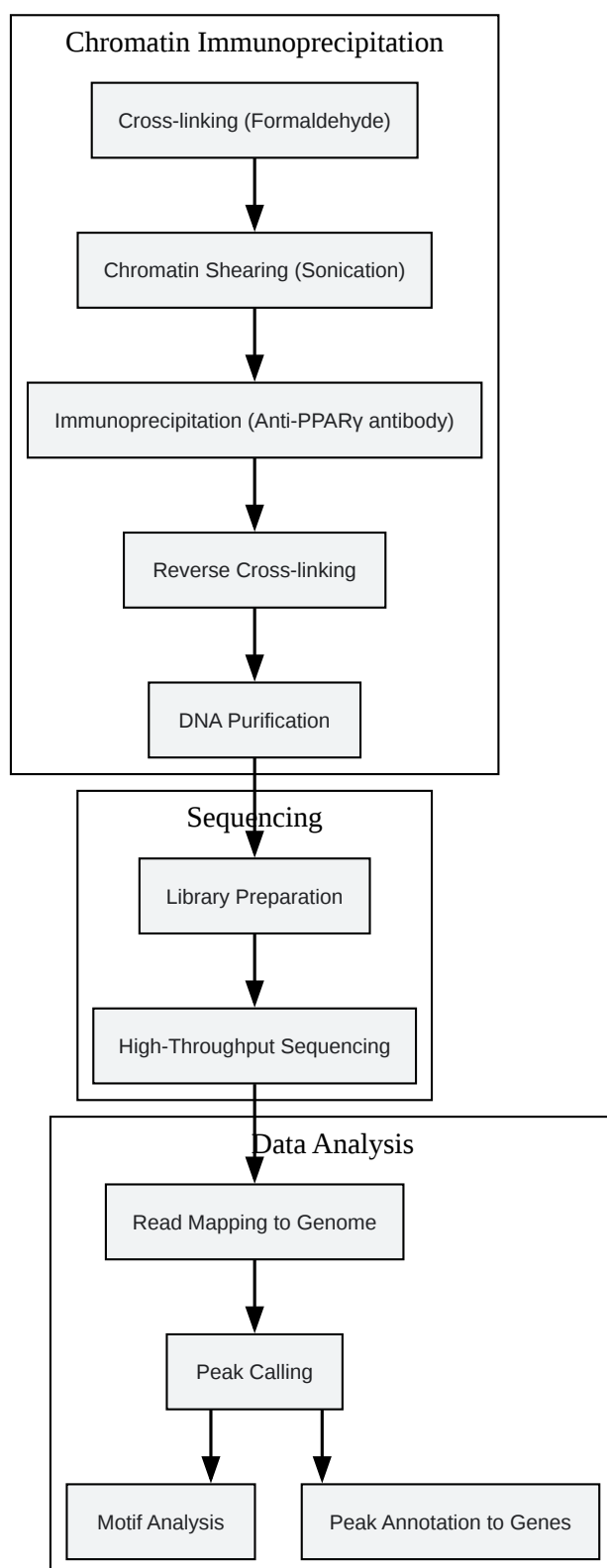
Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPAR γ , a ligand-activated transcription factor.^{[1][2]} PPAR γ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.^[1] This binding event initiates a cascade of molecular interactions, including the recruitment of coactivator proteins such as MED1, p300, and CBP, which ultimately leads to the modulation of gene transcription.^[1]

Rosiglitazone has been shown to both activate and repress gene transcription through distinct mechanisms. Upregulation of gene expression generally follows the classic model of nuclear receptor activation at PPAR γ binding sites.^[1] In contrast, transcriptional repression by rosiglitazone can involve a loss of coactivators from enhancer regions that lack PPAR γ binding sites but are enriched for other transcription factors like AP-1 and C/EBPs.^[1]

Signaling Pathway of Rosiglitazone-Mediated Gene Regulation







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